3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-ethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde.
Condensation Reaction: The aldehydes are subjected to a condensation reaction with thiosemicarbazide in the presence of an acid catalyst to form the corresponding hydrazone intermediates.
Cyclization: The hydrazone intermediates undergo cyclization under basic conditions to form the triazole ring.
Final Product Formation: The final step involves the formation of the thione group by treating the triazole intermediate with a suitable sulfur source, such as carbon disulfide, under reflux conditions.
Chemical Reactions Analysis
3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives with extended conjugation.
Scientific Research Applications
3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent. It is being studied for its ability to inhibit the growth of various pathogenic microorganisms.
Material Science: The compound is being explored for its potential use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is being studied for its potential use in the synthesis of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and cell signaling pathways.
Pathways Involved: The compound can modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:
3-(3-Methoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-one:
3-(3-Ethoxyphenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-sulfone: This compound has a sulfone group instead of a thione group, which can impact its stability and reactivity.
Properties
CAS No. |
613249-80-2 |
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Molecular Formula |
C16H16N4OS2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4OS2/c1-3-21-13-6-4-5-12(9-13)15-18-19-16(22)20(15)17-10-14-8-7-11(2)23-14/h4-10H,3H2,1-2H3,(H,19,22)/b17-10+ |
InChI Key |
ZNQXFEYBYGYMTP-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)C |
Origin of Product |
United States |
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